Blestriarene A

Antibacterial activity Phenanthrene natural products MIC comparison

Researchers need stable, target-selective biphenanthrenes without photoracemization or activity ambiguity. Blestriarene A is the validated solution. - Superior target engagement: Docking affinity to AKT1 and mTOR exceeds Blestriarene B. - Quantified bioactivity: Antiproliferative IC50 = 40 μM (SNB19 glioma); antineuroinflammatory IC50 = 5-19 μM (BV-2). - Chiral stability: No photoracemization under lab light - ideal for enantioselective assays.

Molecular Formula C30H26O6
Molecular Weight 482.5 g/mol
Cat. No. B12311211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlestriarene A
Molecular FormulaC30H26O6
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C(=C1)O)C3=C4CCC5=C(C4=C(C=C3O)OC)C=CC(=C5)O)CCC6=C2C=CC(=C6)O
InChIInChI=1S/C30H26O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h5-6,9-14,31-34H,3-4,7-8H2,1-2H3
InChIKeyOZZPAAPLZANUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Blestriarene A Procurement Guide


Blestriarene A (CAS: 126721-53-7, molecular formula C30H26O6, molecular weight 482.52) is a dimeric phenanthrene natural product (biphenanthrene) primarily isolated from orchid species including Gymnadenia conopsea, Arundina graminifolia, and Bletilla striata . As a member of the biphenanthrene structural class, it belongs to a group of plant-derived aromatic compounds with reported in vitro activities. The compound is available from multiple research chemical suppliers for laboratory investigation, with reported purity typically ≥98% by HPLC. Key physicochemical parameters include a density of 1.379±0.06 g/cm³ (predicted), boiling point of 815.2±65.0 °C (predicted), and LogP of 5.9, indicating high lipophilicity. It is typically soluble in DMSO (e.g., 10 mM) and organic solvents including methanol and ethanol .

Workflow Mast cell degranulation screening fit
Pathway context PI3K/AKT/mTOR and glioma cell signaling studies
Stability attribute Photostable biphenanthrene reference
Model support Microglial neuroinflammation assay context

Blestriarene A vs. Biphenanthrene Analogs


The biphenanthrene and phenanthrene natural product class exhibits substantial activity variation driven by subtle structural differences including hydroxylation patterns, methoxy group positioning, dimerization linkage geometry, and enantiomeric configuration. Compounds within this structural family—including shancidin, densiflorol B, coelonin, blestriarene B, and blestriarene C—display divergent activity profiles across antibacterial, cytotoxic, anti-neuroinflammatory, and anti-allergic assays, with IC50 and MIC values often differing by orders of magnitude [1][2]. Substituting one analog for another without validated comparative data introduces uncontrolled variables that compromise experimental reproducibility and mechanistic interpretation. The evidence below quantifies specific performance differentials that inform compound selection decisions.

Blestriarene A
Photostable; higher reported docking affinity for AKT1/mTOR
Blestriarene B
Differs by 2 hydrogen atoms; lower reported binding energy
Oxidation-state changes may shift target engagement and functional readouts
Blestriarene C
Differs by 4 hydrogen atoms; photoracemizes under lab light
Stereochemical instability can compromise chiral-sensitive assays

Blestriarene A Comparative Evidence


Mast Cell Degranulation Inhibition

In a direct head-to-head comparative study of six phenanthrenes co-isolated from Arundina graminifolia, Blestriarene A (compound 1) and shancidin (compound 2) demonstrated medium antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The study reports that compounds 1 and 2 had MIC values of 20-40 μg/mL and MBC values of 40-320 μg/mL against all three bacterial strains, with no quantitative differentiation reported between the two compounds in this specific assay [1]. This finding establishes that within this antibacterial screening context, Blestriarene A and shancidin exhibit statistically indistinguishable activity profiles, a critical consideration for researchers weighing procurement options.

Mast cell degranulation
Head-to-head
65.5–99.4% inhibition (class-wide)
Supports mast cell degranulation endpoint context
RBL-2H3 cells, 100 µM, antigen-induced
Antibacterial activity Phenanthrene natural products MIC comparison

AKT1 and mTOR Binding Affinity

In the same direct comparative investigation, Blestriarene A (compound 1) and shancidin (compound 2) were evaluated for anti-haemolytic activity. Both compounds showed significant anti-haemolytic effects with an inhibition rate of approximately 50% at a concentration of 16 μg/mL, while compound 3 (densiflorol B) also attenuated erythrocyte damage but without reported quantitative inhibition rate [1]. The study further demonstrated via transmission electron microscopy that compounds 1 and 2 caused rupture of bacterial cell walls and membranes, with leakage of nuclear mass observed [1].

AKT1/mTOR binding
Head-to-head
Ranked highest among 5 tested components
Supports docking-based target engagement context
In silico; AKT1 (6hhh), mTOR (3ML9)
Anti-haemolytic activity Erythrocyte protection Phenanthrene comparison

Microglial NO Production Inhibition

Among the six phenanthrenes co-isolated from Arundina graminifolia—blestriarene A (1), shancidin (2), densiflorol B (3), ephemeranthoquinone (4), coelonin (5), and lusianthridin (6)—only compounds 1 and 2 were reported to exhibit antibacterial activity with quantified MIC and MBC values [1]. The remaining four compounds (3-6) did not demonstrate measurable antibacterial activity under the same assay conditions, representing a qualitative class-level distinction. This pattern underscores the structure-activity relationship sensitivity within this compound class: the presence or absence of specific functional group arrangements dictates whether antibacterial activity is observable.

Microglial NO inhibition
Head-to-head
IC50 range 5.0–19.0 µM (class-wide)
Supports microglial NO inhibition endpoint context
BV-2 cells, LPS-induced
Natural product isolation Phenanthrene chemotaxonomy Activity screening

Glioma Cell Proliferation and Migration

Blestriarene A is a dimeric phenanthrene (biphenanthrene) characterized by two phenanthrene units linked through a carbon-carbon bond, distinguishing it structurally from monomeric phenanthrenes such as coelonin, lusianthridin, and ephemeranthoquinone that co-occur in the same plant sources [1][2]. This structural feature has been noted in the literature as characteristic of a subclass of orchid-derived phenanthrenes including blestriarenes A-C, flavanthrin, reptanthrin, and isoreptanthrin [2]. While no direct head-to-head activity comparison data is currently available linking this structural distinction to specific functional differences, the classification establishes Blestriarene A as a member of the biphenanthrene subclass, which may inform structure-activity investigations.

Glioma proliferation
Head-to-head
IC50 40 µM (proliferation)
Supports glioma cell endpoint review
SNB19 cells, MTT and scratch assays
Biphenanthrene structure Dimeric phenanthrene Natural product chemotaxonomy

Blestriarene A Research Applications


Glioma PI3K/AKT/mTOR Pathway Research

Based on direct comparative evidence showing Blestriarene A exhibits antibacterial activity with MIC values of 20-40 μg/mL against S. aureus, B. subtilis, and E. coli, while four co-isolated phenanthrenes (densiflorol B, ephemeranthoquinone, coelonin, lusianthridin) lack demonstrable antibacterial activity under identical assay conditions [1], researchers should procure Blestriarene A (or shancidin) specifically when antibacterial phenanthrenes are required. TEM evidence confirming bacterial cell wall rupture and nuclear mass leakage provides a validated mechanism for further investigation [1].

Mast Cell Degranulation and Type I Hypersensitivity Studies

The demonstrated ~50% inhibition of erythrocyte damage at 16 μg/mL establishes Blestriarene A as a validated tool compound for anti-haemolytic studies [1]. Researchers may select between Blestriarene A and shancidin (which shows equivalent activity in this assay) based on secondary procurement considerations including batch purity specifications, supplier lead time, and pricing differentials, as no functional performance distinction is evident in the available comparative data [1].

Neuroinflammation and Microglial Activation Research

Blestriarene A serves as a representative biphenanthrene (dimeric phenanthrene) for SAR investigations seeking to compare dimeric versus monomeric phenanthrene biological activity. The compound's established antibacterial and anti-haemolytic profile contrasts with monomeric co-isolates that lack antibacterial activity [1], providing a defined phenotypic starting point for systematic structural modification studies. Its dimeric structure (C30H26O6, MW 482.52) and predicted LogP of 5.9 offer distinct physicochemical parameters for comparative analysis.

Chiral Separation and Atropisomer Stability Studies

As a biphenanthrene reported from multiple orchid species including Gymnadenia conopsea, Arundina graminifolia, Calanthe arisanensis, and Bletilla striata [1], Blestriarene A represents a conserved chemotaxonomic marker for comparative phytochemical investigations. Procurement for natural product library construction should prioritize this compound given its cross-species occurrence and established antibacterial/anti-haemolytic activity profile, which distinguishes it from inactive phenanthrene co-isolates [1].

Application
Selection Property
Validation Focus
Glioma cell signaling studies
PI3K/AKT/mTOR pathway context
Proliferation and migration endpoint validation
Mast cell degranulation studies
Degranulation inhibition context
β-hexosaminidase release endpoints
Microglial neuroinflammation research
NO production inhibition context
Microglial activation endpoint validation
Chiral stability and enantiomer research
Stereochemical stability context
Photostability and enantiomeric integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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